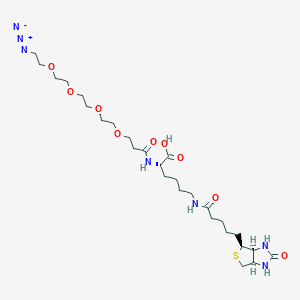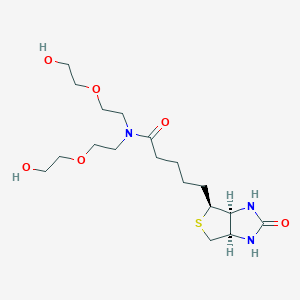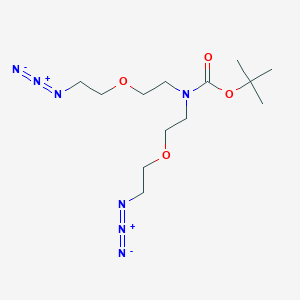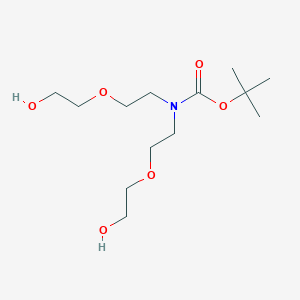
Neritaloside
Übersicht
Beschreibung
Neritaloside is a naturally occurring cardenolide glycoside found in various plants, including Nerium oleander and Dendrophthoe falcata . It is known for its biological activity, particularly its cytotoxic effects on cancer cells . The molecular formula of this compound is C₃₂H₄₈O₁₀, and it has a molecular weight of 592.72 g/mol .
Wirkmechanismus
- Neritaloside is a monoglycosidic cardenolide found in Nerium oleander extract. It possesses the 3β,14β-dihydroxy-5β-card-20(22)-enolide structure with or without an acetoxy group at C-16 .
- While specific molecular targets for this compound have not been extensively studied, it is part of a group of compounds with significant anticancer activity .
- These accumulated DNA breaks hinder entry into the mitotic phase, ultimately leading to apoptosis of cancer cells .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Neritaloside, along with other monoglycosidic cardenolides such as adynerin, odoroside A, odoroside H, oleandrin, and vanderoside, has been found to interact with various biomolecules
Cellular Effects
Research has shown that this compound can have significant effects on cells. For example, it has been found to inhibit the growth of certain types of cancer cells . It is thought to influence cell function by affecting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neritaloside can be synthesized through the glycosylation of oleandrigenin with digitalose. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources such as Nerium oleander. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Neritaloside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or benzoyl chloride under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Neritaloside has several scientific research applications:
Chemistry: Used as a reference compound in the study of cardenolides and glycosides.
Biology: Investigated for its role in plant defense mechanisms.
Industry: Used in the development of herbal preparations and potential therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Oleandrin: Another cardenolide glycoside from Nerium oleander with similar biological activities.
Odoroside A: A cardenolide glycoside with comparable cytotoxic effects.
Adynerin: A related compound with similar structural features.
Uniqueness of Neritaloside: this compound is unique due to its specific glycosidic linkage and the presence of an acetoxy group at position C16, which distinguishes it from other similar cardenolides .
Eigenschaften
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O10/c1-16-26(35)28(38-5)27(36)29(40-16)42-20-8-10-30(3)19(13-20)6-7-22-21(30)9-11-31(4)25(18-12-24(34)39-15-18)23(41-17(2)33)14-32(22,31)37/h12,16,19-23,25-29,35-37H,6-11,13-15H2,1-5H3/t16-,19-,20+,21+,22-,23+,25+,26+,27-,28+,29+,30+,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOZJNEDXAJEZ-VZJXLKLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318018 | |
| Record name | Neritaloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-13-4 | |
| Record name | Neritaloside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neritaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neritaloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Neritaloside and where is it found?
A1: this compound is a cardiac glycoside found in several plant species, including Nerium oleander [, , , ] and Strophanthus speciosus []. Cardiac glycosides are a class of organic compounds known for their strong effects on the heart. This compound is often found alongside other cardiac glycosides like oleandrin and odoroside.
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated cytotoxic activity against cancer cells in vitro [, , ]. It has shown particular efficacy against a range of hematopoietic tumor cell lines and some carcinomas []. Research suggests that this compound might bypass common drug resistance mechanisms observed with other anticancer agents [].
Q3: How does this compound exert its cytotoxic effects?
A3: While the exact mechanism of action is still under investigation, studies suggest that this compound may interfere with microtubule dynamics, similar to the anticancer drug paclitaxel []. Microtubules are essential for cell division, and disrupting their function can lead to cell cycle arrest and apoptosis (programmed cell death).
Q4: Have any studies investigated the combination of this compound with other anticancer drugs?
A4: Yes, a study explored the combination of this compound-containing extract, Breastin, with paclitaxel in a breast cancer xenograft model []. Interestingly, the combination therapy prevented tumor relapse, which was not observed with paclitaxel monotherapy, suggesting a potential synergistic effect [].
Q5: Are there any analytical methods available for this compound detection and quantification?
A5: Yes, researchers have employed techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) and tandem mass spectrometry (MS/MS) to identify and quantify this compound in plant extracts and biological samples []. These methods provide high sensitivity and selectivity for analyzing this compound.
Q6: Has this compound been studied for its genotoxic potential?
A6: Yes, a study using Allium cepa and Allium sativum root tip cells showed that this compound induced chromosomal aberrations [], indicating potential genotoxic effects. This finding highlights the need for further research to fully understand the safety profile of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)





![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)





